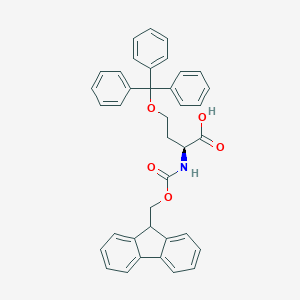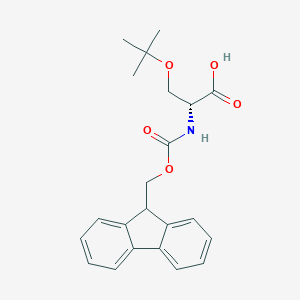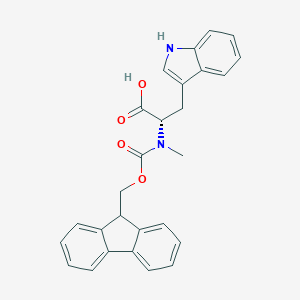
Fmoc-Ser-OH
Overview
Description
Fmoc-Ser-OH: , also known as fluorenylmethyloxycarbonyl-L-serine, is a derivative of the amino acid serine. It is commonly used in the field of peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino group of serine, allowing for selective reactions to occur at other functional groups without interference.
Mechanism of Action
Target of Action
Fmoc-Ser-OH, also known as Fmoc-L-serine, is primarily used as a reagent in the synthesis of peptides . Its primary targets are the amino groups of peptides, where it acts as a protecting group during peptide synthesis .
Mode of Action
This compound operates by protecting the amino groups during peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides. By protecting the amino groups during synthesis, this compound allows for the creation of complex peptides without unwanted side reactions .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. For instance, the removal of the Fmoc group is facilitated by the presence of a base, typically piperidine . The stability of this compound is also affected by storage conditions, with a recommended storage temperature of 2-30°C .
Biochemical Analysis
Biochemical Properties
Fmoc-Ser-OH plays a significant role in biochemical reactions. It is a key component in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS) . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct . This property allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Cellular Effects
The effects of this compound on cellular processes are largely related to its role in peptide synthesis. The peptides synthesized using this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the nature of the peptide being synthesized.
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing it from reacting with other groups . Once the peptide synthesis is complete, the Fmoc group can be removed under basic conditions, allowing the peptide to fold and function properly .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely related to its stability. This compound is stable under normal storage conditions, but the Fmoc group can be rapidly removed under basic conditions . This property allows for the controlled synthesis and modification of peptides.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It serves as a building block in the synthesis of peptides, and the Fmoc group can be removed to allow the peptide to function properly .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Ser-OH typically involves the protection of the amino group of serine with the fluorenylmethyloxycarbonyl group. One common method is to react serine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the protection of serine with the fluorenylmethyloxycarbonyl group, followed by purification steps to ensure high purity of the final product. The use of tert-butyl acetate, perchloric acid, and tert-butyl alcohol in the reaction mixture can help in achieving high chiral purity and yield .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Ser-OH undergoes various types of chemical reactions, including:
Protection and Deprotection Reactions: The fluorenylmethyloxycarbonyl group can be introduced to protect the amino group and later removed using a base such as piperidine.
Common Reagents and Conditions:
Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), sodium bicarbonate, aqueous dioxane.
Deprotection: Piperidine in N,N-dimethylformamide (DMF).
Major Products: The major products formed from these reactions include protected and deprotected amino acids and peptides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Fmoc-Ser-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .
Biology and Medicine: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and vaccines. It is also used in the synthesis of bioactive peptides for research and development purposes .
Comparison with Similar Compounds
Fmoc-Gly-OH (fluorenylmethyloxycarbonyl-glycine): Similar to Fmoc-Ser-OH, Fmoc-Gly-OH is used in peptide synthesis as a protected form of glycine.
Fmoc-Ala-OH (fluorenylmethyloxycarbonyl-alanine): This compound is used in peptide synthesis as a protected form of alanine.
Fmoc-Val-OH (fluorenylmethyloxycarbonyl-valine): Used in peptide synthesis as a protected form of valine.
Uniqueness: this compound is unique due to the presence of the hydroxyl group in the side chain of serine, which allows for additional functionalization and modification. This makes it particularly useful in the synthesis of peptides that require specific functional groups for biological activity .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTKZVJMSCONAK-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73724-45-5 | |
| Record name | 73724-45-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















